

Application Notes and Protocols: L-alpha-Amino-epsilon-caprolactam Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-alpha-Amino-epsilon-caprolactam hydrochloride*

Cat. No.: B1281026

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **L-alpha-Amino-epsilon-caprolactam hydrochloride**, also known as (S)-3-Amino-hexahydro-2-azepinone hydrochloride or L-Lysine lactam hydrochloride, is a versatile chemical compound.[1][2][3] It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] Its unique structure allows for incorporation into peptide chains, enhancing the stability and bioavailability of therapeutic peptides.[1] Beyond pharmaceuticals, it finds applications in polymer chemistry for creating advanced materials and in biochemical research for studying amino acid metabolism.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **L-alpha-Amino-epsilon-caprolactam hydrochloride** is presented below.

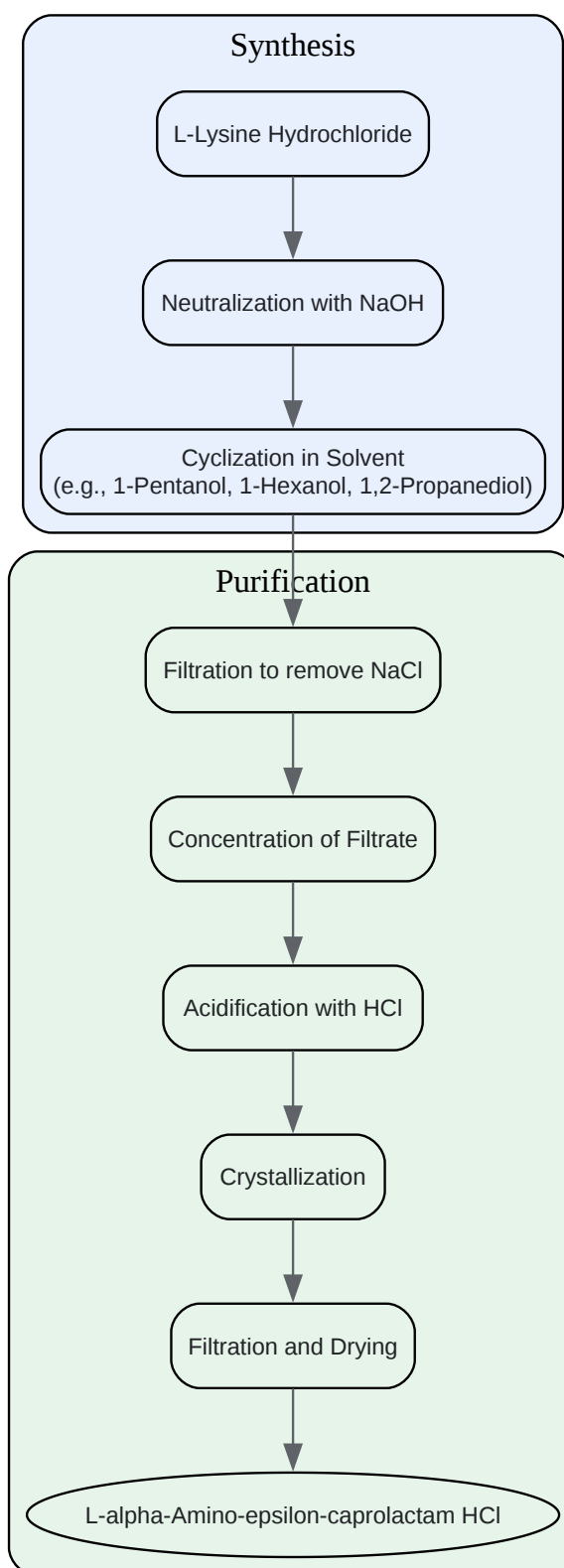
| Property | Value | Reference |
|--------------------|--|---|
| Synonyms | (S)-3-Amino-hexahydro-2-azepinone hydrochloride, L-Lysine lactam hydrochloride | [1] [2] [3] |
| CAS Number | 26081-07-2 | [1] [2] [3] |
| Molecular Formula | C ₆ H ₁₂ N ₂ O·HCl | [1] [2] |
| Molecular Weight | 164.63 g/mol | [1] [3] |
| Appearance | White to faint brown powder or crystals | [1] |
| Purity | ≥97.0% (Assay by titration) | [1] [4] |
| Optical Activity | [α] _D ²⁰ -27±2°, c = 1% in H ₂ O | [4] |
| Storage Conditions | 2 - 8 °C | [1] [4] |

Experimental Protocols

Synthesis of L-alpha-Amino-epsilon-caprolactam Hydrochloride from L-Lysine Hydrochloride

This protocol describes the synthesis of L-alpha-Amino-epsilon-caprolactam from L-lysine hydrochloride via cyclization, followed by conversion to its hydrochloride salt. Several methods have been reported, with variations in solvents and reaction conditions leading to different yields.

Workflow for Synthesis and Purification:



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **L-alpha-Amino-epsilon-caprolactam hydrochloride**.

Method A: Synthesis in 1-Hexanol

- Reactants:
 - L-lysine hydrochloride
 - Sodium hydroxide (NaOH)
 - 1-Hexanol
 - Concentrated Hydrochloric Acid (HCl)
- Procedure:
 - A mixture of L-lysine hydrochloride (110 g, 600 mmol) and NaOH (24 g, 600 mmol) in 1-hexanol (2.4 L) is stirred.[5]
 - The suspension is heated to reflux, and water is removed using a Dean-Stark trap.[5]
 - The reaction is refluxed for 8 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[5]
 - After completion, the suspension is cooled to room temperature and filtered to remove the sodium chloride byproduct.[5]
 - The filtrate is concentrated under reduced pressure.[5]
 - The resulting crude α -amino- ϵ -caprolactam is dissolved in water.[5]
 - The aqueous solution is acidified to a pH of 6 with concentrated HCl.[5]
 - The solution is partially concentrated and allowed to crystallize at room temperature to yield **L-alpha-Amino-epsilon-caprolactam hydrochloride**. [5]
- Yield: 74 g (75%)[5]

Method B: Synthesis in 1-Pentanol

- Reactants:
 - L-lysine hydrochloride (30 mmols)
 - Sodium hydroxide (30 mmols)
 - 1-Pentanol (120 ml)
- Procedure:
 - L-lysine hydrochloride is neutralized with NaOH.[6]
 - 1-pentanol is added to the mixture.[6]
 - The mixture is heated to 137°C and refluxed for 60 hours.[6]
- Yield: Approximately 93% of α -amino- ϵ -caprolactam.[6]

Method C: Synthesis in 1,2-Propanediol

- Reactants:
 - L-lysine hydrochloride (30 g, 164 mmol)
 - Sodium hydroxide (6.57 g)
 - 1,2-Propanediol (150 mL)
 - 6 mol/L aqueous Hydrochloric Acid
- Procedure:
 - L-lysine hydrochloride and 1,2-propanediol are added to a three-neck flask.[7]
 - Sodium hydroxide is slowly added with continuous stirring until completely dissolved.[7]

- The mixture is heated to reflux for 5 hours, with water removal using a water separator. Reaction progress is monitored by TLC.[7]
 - The mixture is cooled, and the byproduct sodium chloride is removed by filtration.[7]
 - The filtrate is acidified dropwise with 6 mol/L aqueous HCl.[7]
 - The product is obtained after back-extraction, drying of the aqueous phase, and recrystallization from ethanol.[7]
- Yield: 21.9 g (81%) of (R)- α -amino caprolactam (note: this reference synthesizes the D-enantiomer, but the process is analogous for the L-enantiomer from L-lysine).[7]

Comparative Synthesis Data:

| Solvent | Temperature | Reaction Time | Yield | Reference |
|-----------------|-----------------|---------------|-----------------------------|-----------|
| Ethanol | 200 °C | 8 hours | ~47% | [6] |
| 1-Pentanol | 137 °C (reflux) | 60 hours | ~93% | [6] |
| 1-Hexanol | 117 °C (reflux) | 6 hours | ~92% | [6] |
| 1-Hexanol | Reflux | 8 hours | 75% (hydrochloride salt) | [5] |
| 1,2-Propanediol | Reflux | 5 hours | 81% | [7] |

Purification of L-alpha-Amino-epsilon-caprolactam

Purification is critical to remove unreacted starting materials, byproducts, and residual solvent. Recrystallization is a common method.

General Recrystallization Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for the purification of L-alpha-Amino-epsilon-caprolactam by recrystallization.

- Procedure:
 - The crude **L-alpha-Amino-epsilon-caprolactam hydrochloride** is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
 - The solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.
 - The solution can be further cooled in an ice bath to maximize crystal precipitation.
 - The crystals are collected by vacuum filtration.[8]
 - The collected crystals are washed with a small amount of cold solvent to remove impurities adhering to the crystal surface.
 - The purified crystals are dried under vacuum to remove residual solvent.[8]

Analytical Methods

A. Purity Determination by Titration

- Principle: The purity of the hydrochloride salt can be determined by acid-base titration.
- Procedure (General):
 - A precisely weighed sample of **L-alpha-Amino-epsilon-caprolactam hydrochloride** is dissolved in deionized water.
 - The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a phenolphthalein or potentiometric endpoint.
 - The purity is calculated based on the amount of titrant required to neutralize the hydrochloride.

B. Characterization by NMR and Mass Spectrometry

- ^1H -NMR (500 MHz, CD_3OD):
 - δ (ppm) = 7.19 (br s, 1H), 3.58 (s, 1H), 3.15 (m, 2H), 1.49-1.14 (m, 6H)[5]
- ^{13}C -NMR (125 MHz, CD_3OD):
 - δ (ppm) = 178.26, 52.82, 41.01, 33.72, 28.17, 27.94[5]
- High-Resolution Mass Spectrometry (HRMS):
 - found m/z = 129.1046 ($[\text{M} + \text{H}]^+$), calculated 129.1028[5]

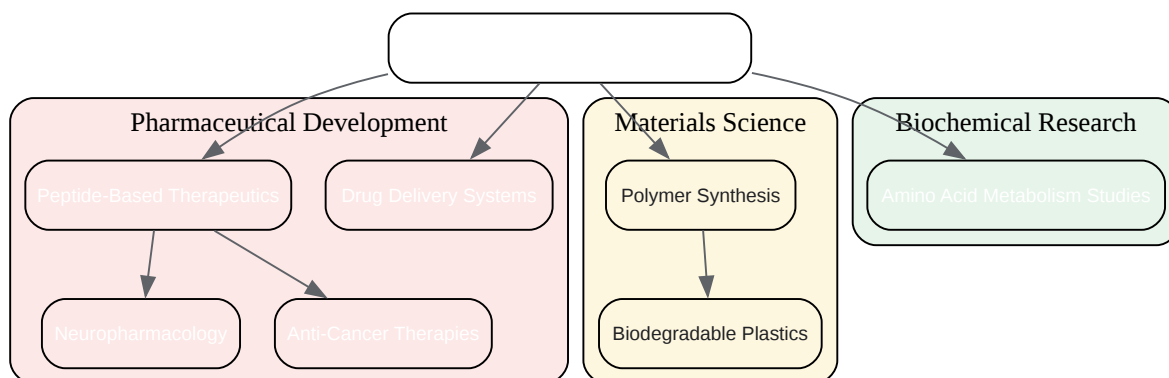
C. Potentiometric Titration for End-Group Analysis in Polymers

When L-alpha-Amino-epsilon-caprolactam is used in co-polymerization, the end-group content of the resulting polymer can be analyzed by potentiometric titration.[9]

- Procedure:
 - The co-polymer is dissolved in 88% trifluoroethanol solution at 60°C.[9]
 - The solution is cooled to 25°C and titrated with a 0.02 mol/L hydrochloric acid-ethanol standard solution.[9]
 - Subsequently, the solution is titrated with a 0.02 mol/L potassium hydroxide-ethanol standard solution to determine the carboxylic acid end-groups.[9]

Applications in Research and Development

Logical Relationship of Applications:



[Click to download full resolution via product page](#)

Caption: Key application areas of **L-alpha-Amino-epsilon-caprolactam hydrochloride**.

- **Pharmaceutical Development:** It is a key building block for synthesizing novel pharmaceuticals, especially for neurological disorders and as a component of peptide-based therapeutics to enhance stability and bioavailability.[1]
- **Polymer Chemistry:** This compound can be incorporated into polymer matrices to enhance properties like flexibility and strength, contributing to the creation of advanced and biodegradable materials.[1]
- **Biochemical Research:** It is utilized in studies of amino acid metabolism to help understand metabolic pathways and enzyme functions.[1]
- **Cosmetic Formulations:** Its properties make it suitable for use in skin care products as a humectant to help retain moisture.[1]
- **Food Industry:** It has been explored as a potential food additive for flavor enhancement and preservation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. L-alpha-Amino-epsilon-caprolactam hydrochloride | C₆H₁₃CIN₂O | CID 12228560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L -(-)-α-Amino-ε-caprolactam = 97.0 AT 26081-07-2 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 7. D-alpha-Amino-epsilon-caprolactam | 28957-33-7 [chemicalbook.com]
- 8. US4140686A - Method for purifying ε-amino-μ-caprolactam - Google Patents [patents.google.com]
- 9. preprints.org [preprints.org]
- To cite this document: BenchChem. [Application Notes and Protocols: L-alpha-Amino-epsilon-caprolactam Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281026#l-alpha-amino-epsilon-caprolactam-hydrochloride-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com